2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(5-ethyl-1-benzofuran-3-sulfonic acid)

Catalog No.
S13044477
CAS No.
156247-37-9
M.F
C32H26O8S2
M. Wt
602.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(5-ethyl-1-benz...

CAS Number

156247-37-9

Product Name

2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(5-ethyl-1-benzofuran-3-sulfonic acid)

IUPAC Name

5-ethyl-2-[4-[4-(5-ethyl-3-sulfo-1-benzofuran-2-yl)phenyl]phenyl]-1-benzofuran-3-sulfonic acid

Molecular Formula

C32H26O8S2

Molecular Weight

602.7 g/mol

InChI

InChI=1S/C32H26O8S2/c1-3-19-5-15-27-25(17-19)31(41(33,34)35)29(39-27)23-11-7-21(8-12-23)22-9-13-24(14-10-22)30-32(42(36,37)38)26-18-20(4-2)6-16-28(26)40-30/h5-18H,3-4H2,1-2H3,(H,33,34,35)(H,36,37,38)

InChI Key

VAPLNRAGIFCDEO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=C2S(=O)(=O)O)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=C(C6=C(O5)C=CC(=C6)CC)S(=O)(=O)O

The compound 2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(5-ethyl-1-benzofuran-3-sulfonic acid) is a complex organic molecule characterized by its unique biphenyl structure and sulfonic acid functional groups. This compound features two 5-ethyl-1-benzofuran-3-sulfonic acid units linked through a biphenyl moiety at the para positions. Its chemical formula is C24H24O4SC_{24}H_{24}O_4S, and it has a molecular weight of approximately 416.52 g/mol. The presence of sulfonic acid groups enhances its solubility in water and potential applications in various fields, including materials science and pharmaceuticals.

Typical of sulfonic acids and biphenyl derivatives, including:

  • Electrophilic Aromatic Substitution: The electron-rich benzene rings can undergo substitution reactions with electrophiles.
  • Sulfonation: The sulfonic acid groups can react with bases to form sulfonate salts.
  • Esterification: The carboxylic acid functionalities can react with alcohols to form esters under acidic conditions.

These reactions are essential for modifying the compound's properties or for synthesizing derivatives that may have enhanced biological or chemical activity.

The synthesis of 2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(5-ethyl-1-benzofuran-3-sulfonic acid) typically involves multi-step organic synthesis techniques. A general synthetic route may include:

  • Synthesis of 5-Ethyl-1-benzofuran: This can be achieved through cyclization reactions involving appropriate precursors.
  • Formation of Biphenyl Linkage: Utilizing coupling reactions such as Suzuki or Heck coupling to connect biphenyl moieties.
  • Sulfonation: Introducing sulfonic acid groups through reaction with sulfur trioxide or chlorosulfonic acid.

Each step requires careful control of reaction conditions to ensure high yields and purity of the final product.

The unique structure of 2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(5-ethyl-1-benzofuran-3-sulfonic acid) allows for various applications:

  • Organic Electronics: Potential use in organic light-emitting diodes (OLEDs) due to its luminescent properties.
  • Pharmaceuticals: Possible incorporation into drug formulations for enhanced solubility and bioavailability.
  • Dyes and Pigments: Utilization in dye formulations owing to its vibrant color properties derived from the benzofuran structure.

Interaction studies are crucial for understanding how this compound interacts with biological systems or other chemical entities. Potential areas of study include:

  • Protein Binding Studies: Investigating how the compound binds to proteins could provide insights into its biological mechanisms.
  • Molecular Docking Simulations: Computational studies can predict how this compound might interact with specific biological targets, aiding in drug design.

These studies are essential for assessing the safety and efficacy of the compound in potential applications.

Several compounds share structural characteristics with 2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(5-ethyl-1-benzofuran-3-sulfonic acid):

Compound NameStructureUnique Features
5-EthylbenzofuranStructureBasic structure without biphenyl linkage
4,4'-DihydroxybiphenylStructureHydroxyl groups instead of sulfonic acids
2-(5-Ethylbenzofuran)-benzenesulfonic acidStructureContains a single benzene ring linked to a sulfonic acid

Uniqueness

The uniqueness of 2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(5-ethyl-1-benzofuran-3-sulfonic acid) lies in its dual functionalization with both biphenyl and sulfonic acid groups combined with the ethyl-substituted benzofuran moieties. This combination potentially enhances its solubility and reactivity compared to similar compounds.

XLogP3

6.8

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

602.10691013 g/mol

Monoisotopic Mass

602.10691013 g/mol

Heavy Atom Count

42

Dates

Last modified: 08-10-2024

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